molecular formula C9H8O2 B7860369 4-Prop-2-ynyloxy-phenol

4-Prop-2-ynyloxy-phenol

Cat. No.: B7860369
M. Wt: 148.16 g/mol
InChI Key: INSNDGAXTKABBR-UHFFFAOYSA-N
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Description

4-Prop-2-ynyloxy-phenol (CAS 34596-27-5), a phenol derivative featuring a terminal alkyne group, is a high-value building block in organic synthesis and materials science . Its primary research utility stems from the presence of both a phenolic hydroxyl group and a prop-2-ynyloxy moiety, which contains a terminal alkyne. This terminal alkyne is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making the compound a crucial intermediate for the synthesis of 1,2,3-triazole derivatives . These triazoles have vast applications in medicinal chemistry and polymer science. The compound is readily synthesized via an SN2 reaction between propargyl bromide and 4-hydroxy-phenol in acetone, using potassium carbonate (K₂CO₃) as a base, a method that provides good to excellent yields . Electron-withdrawing groups on the phenol ring can favor the formation of the phenoxide ion, thereby enhancing reaction efficiency . Beyond its role as a triazole precursor, this compound serves as a monomer for constructing complex polymeric architectures. It is a thermally reactive end-capping agent used in the synthesis of various polymers, including copolyethers and polytriazoles, which are valued for their good solubility, high thermal stability, and high glass transition temperatures . Furthermore, structurally related (prop-2-ynyloxy)benzene compounds have demonstrated significant biological activities in research settings, including antimicrobial, antiurease, and antitumor effects, highlighting the potential of this chemical scaffold in pharmaceutical development . The compound requires careful handling and must be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-prop-2-ynoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNDGAXTKABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base and Solvent Optimization

Reactions employing potassium carbonate (K₂CO₃) in acetone under reflux (80°C) achieve optimal yields (70–85%). The polar aprotic nature of acetone stabilizes the phenoxide intermediate while promoting an Sₙ2 mechanism. Comparative studies reveal that electron-withdrawing substituents (e.g., -Br, -Cl) enhance phenolic acidity, accelerating phenoxide formation and improving yields. For instance, 4-bromo-2-chloro-phenol derivatives yield 79% 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene under these conditions. Conversely, electron-donating groups (e.g., -CH₃) reduce reactivity, as seen in the 74% yield of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene.

Alternative bases like lithium hydride (LiH) in tetrahydrofuran (THF) afford lower yields (<50%) due to incomplete deprotonation and side reactions. Similarly, dimethylformamide (DMF) as a solvent with K₂CO₃ proves ineffective for phenolic substrates, though it succeeds in aniline alkylation.

Reaction Scope and Limitations

The method accommodates diverse phenolic substrates, including naphthols. For example, 1-naphthol and 2-naphthol react with propargyl bromide to yield 1- and 2-(prop-2-ynyloxy)naphthalene at 71% and 73% efficiency, respectively. However, steric hindrance in ortho-substituted phenols necessitates higher base equivalents (3.5 eq. K₂CO₃) and prolonged reaction times (16 hours).

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies offer complementary routes to 4-prop-2-ynyloxy-phenol derivatives, particularly for functionalized or sterically hindered substrates.

Sonogashira Coupling

A modified Sonogashira protocol couples aryl halides with terminal alkynes under palladium/copper catalysis. For instance, 4-iodophenol reacts with propargyl alcohol in the presence of PdCl₂(PPh₃)₂ and CuI in DMF/di-isopropylamine to afford this compound. This method circumvents the need for pre-formed propargyl bromide and enables regioselective coupling, though yields are moderate (60–70%).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
K₂CO₃/acetone alkylation80°C, reflux, 4–16 hours70–85%High yields, broad substrate toleranceLimited for electron-rich phenols
Sonogashira couplingPd/Cu, DMF, rt–80°C, 1–48 hours60–70%Functional group compatibilityRequires aryl halides, moderate yields
PdI₂-mediated cyclization80–100°C, 20 atm CO-air, DMA50–65%Stereoselective, generates heterocyclesIndirect route, specialized conditions

Mechanistic Insights and Kinetic Considerations

Alkylation Pathway

The reaction proceeds via a two-step mechanism:

  • Deprotonation : K₂CO₃ abstracts the phenolic proton, forming a phenoxide ion.

  • Sₙ2 Substitution : The phenoxide attacks propargyl bromide, displacing bromide and forming the propargyl ether.

Kinetic studies suggest rate-determining deprotonation for electron-deficient phenols, while steric effects dominate for ortho-substituted derivatives.

Palladium-Catalyzed Pathways

In Sonogashira coupling, oxidative addition of Pd⁰ to the aryl halide generates an aryl-palladium complex, which undergoes transmetallation with the copper-acetylide intermediate. Reductive elimination yields the coupled product. For cyclization reactions, CO insertion into the Pd-alkyne bond precedes intramolecular conjugate addition, forming six-membered rings.

Practical Considerations and Scalability

Work-Up and Purification

Crude alkylation products are extracted with methylene chloride, dried over MgSO₄, and purified via flash chromatography (hexane/EtOAc). Sonogashira-derived compounds require aqueous work-up and ether extraction .

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynyloxy-phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Propargyl bromide, potassium carbonate, acetone.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted phenol derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.

Scientific Research Applications

4-Prop-2-ynyloxy-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Prop-2-ynyloxy-phenol involves its interaction with specific molecular targets, such as enzymes. For instance, its antiurease activity is attributed to its ability to inhibit the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₉H₈O₂ (based on analogous compounds in and ).
  • Functional Groups: Phenolic -OH and propargyl ether (-OCH₂C≡CH).
  • Hydrogen Bonding: The phenolic -OH can participate in hydrogen bonding, similar to patterns observed in substituted phenols ().

Comparison with Similar Compounds

The following table and analysis compare 4-prop-2-ynyloxy-phenol with structurally analogous phenolic derivatives, focusing on substituent effects, molecular properties, and functional behavior.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OH, -OCH₂C≡CH (para) C₉H₈O₂ 152.16 (estimated) Terminal alkyne enhances reactivity; potential for C–H⋯O interactions .
Phenol, 4-propoxy () -OH, -OCH₂CH₂CH₃ (para) C₉H₁₂O₂ 152.19 Ether group increases hydrophobicity; no π-bond conjugation .
Phenol, 2-[[4-(2-propenyloxy)phenyl]methoxy]- () -OCH₂C₆H₄-OCH₂CH=CH₂ (ortho) C₁₆H₁₆O₃ 256.30 Allyl ether introduces π-π interactions; higher molecular weight .
4-(4-Fluorophenoxy)-2-(1-propen-1-yl)phenol () -OH, -O-C₆H₄-F (para), -CH₂CH=CH₂ (ortho) C₁₅H₁₃FO₂ 244.26 Fluorine enhances electron-withdrawing effects; propenyl group adds steric bulk .
4-Isopropenylphenol () -OH, -C(CH₂)=CH₂ (para) C₉H₁₀O 134.18 Isopropenyl group increases rigidity; reduced solubility in polar solvents .

Functional Group Analysis

  • Alkyne vs. Alkoxy Substituents: The terminal alkyne (-OCH₂C≡CH) in this compound introduces sp-hybridized carbons, enhancing reactivity in click chemistry or polymerization compared to saturated ethers like 4-propoxy-phenol .
  • Electron Effects: Fluorine in 4-(4-fluorophenoxy)-2-(1-propen-1-yl)phenol () increases the compound’s polarity and acidity, whereas the propargyl group in the target compound may stabilize negative charge via conjugation.
  • Hydrogen Bonding: Phenolic -OH groups in all compounds enable hydrogen bonding, but steric hindrance from substituents (e.g., isopropenyl in ) can reduce intermolecular interactions.

Structural and Crystallographic Insights

  • Packing Interactions : Propargyl groups may promote C–H⋯O hydrogen bonding, as seen in , whereas allyl or propenyl substituents () favor π-π stacking or van der Waals interactions.

Biological Activity

4-Prop-2-ynyloxy-phenol, also known as 4-prop-2-ynoxyphenol, is an organic compound that has garnered attention for its potential biological activities. This article explores its antibacterial, antiurease, and other biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8O2C_9H_8O_2 with a molecular weight of 148.16 g/mol. The compound features a phenolic group substituted with a prop-2-ynyloxy moiety at the para position, which contributes to its unique biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion attacks the propargyl bromide to form the desired product.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies, it has shown effectiveness against various bacterial strains, including Bacillus subtilis. For instance, derivatives of this compound, such as 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, demonstrated potent antibacterial activity with percentage inhibition rates reaching up to 86.45% at specific concentrations .

Antiurease Activity

The compound has also been investigated for its antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting this enzyme can be beneficial in treating conditions such as urinary tract infections. Various derivatives have shown promising urease inhibition percentages, with some achieving over 80% inhibition at higher concentrations .

Other Biological Activities

In addition to antibacterial and antiurease activities, compounds similar to this compound have been associated with various other biological effects:

  • Antitumor Activity : Some studies suggest that derivatives may inhibit tumor cell proliferation.
  • Antioxidant Properties : The antioxidant capacity of phenolic compounds is well-documented, and derivatives of this compound may exhibit similar properties.
  • Central Nervous System Effects : Certain studies indicate potential neuroprotective effects .

The mechanism by which 4-prop-2-ynyloxyphenol exerts its antibacterial and antiurease activities involves interaction with specific molecular targets, particularly enzymes. For antiurease activity, the compound's structure allows it to bind effectively to the urease enzyme, thereby inhibiting its function and preventing urea hydrolysis .

Comparative Analysis

A comparative analysis of 4-prop-2-ynyloxyphenol with similar compounds reveals unique aspects of its biological profile:

Compound NameAntibacterial Activity (%)Antiurease Inhibition (%)Notes
4-PropyneoxyphenolVaries (up to 86.45%)Varies (up to 81%)Effective against Bacillus subtilis
2-Bromo-4-methyl-(prop-2-yneoxy)benzeneHigh (up to 86%)ModerateSignificant antibacterial properties
4-Bromo-2-chloro-(prop-2-yneoxy)benzeneModerateHighNotable urease inhibition

Case Studies

Several case studies highlight the effectiveness of 4-prop-2-ynyloxyphenol and its derivatives:

Q & A

Q. What are the recommended synthetic routes for 4-Prop-2-ynyloxy-phenol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the propargyl group (prop-2-ynyl) can be introduced via a Williamson ether synthesis by reacting 4-hydroxyphenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Optimization includes monitoring reaction kinetics using HPLC or GC to track intermediate formation and adjusting solvent polarity to enhance yield. Catalytic systems like Sonogashira coupling (Pd/Cu) may also be explored for regioselective alkynylation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the propargyloxy group (e.g., acetylenic protons at δ 2.5–3.0 ppm and oxygenated carbons).
  • X-ray crystallography : Use SHELX software for single-crystal refinement to resolve bond lengths and angles, ensuring alignment with computational models (DFT) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates.
  • Waste management : Segregate hazardous waste and consult certified disposal services for phenolic/acetylenic compounds .
  • Emergency procedures : Install eyewash stations and showers; train staff in spill containment (e.g., neutralization with activated carbon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under oxidative conditions?

Methodological Answer:

  • Controlled replication : Reproduce experiments under inert (N₂/Ar) vs. aerobic conditions, monitoring outcomes via UV-Vis or EPR to detect radical intermediates.
  • Computational modeling : Use DFT to compare reaction pathways (e.g., propargyl vs. phenolic oxygen reactivity) and identify thermodynamic drivers.
  • Multivariate analysis : Apply Design of Experiments (DoE) to isolate variables (pH, temperature, catalyst) affecting oxidation stability .

Q. What advanced techniques are suitable for characterizing impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted propargyl bromide or di-alkynylated byproducts) using reverse-phase C18 columns and fragmentation patterns.
  • GC-FID : Quantify volatile impurities (e.g., residual solvents) with internal standards (e.g., methyl 4-hydroxybenzoate) .
  • HPLC-UV/DAD : Compare retention times and UV spectra against reference standards from PubChem or NIST databases .

Q. How can the interaction of this compound with biological macromolecules be systematically studied?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., cytochrome P450 enzymes) on sensor chips to measure binding affinity (KdK_d) and kinetics.
  • Fluorescence quenching assays : Use probes like APF or HPF to detect hydroxyl radical scavenging activity in vitro .
  • Molecular docking : Simulate ligand-protein interactions with AutoDock Vina, cross-validating with crystallographic data from SHELXL-refined structures .

Q. What strategies mitigate polymerization of this compound during storage or reaction?

Methodological Answer:

  • Stabilizers : Add radical inhibitors (e.g., BHT or hydroquinone) at 0.1–1% w/w.
  • Storage conditions : Store under nitrogen at −20°C in amber vials to prevent light/oxygen exposure.
  • In-situ monitoring : Use Raman spectroscopy to detect early polymerization signs (e.g., shift in C≡C stretching bands) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.